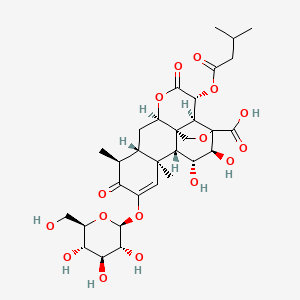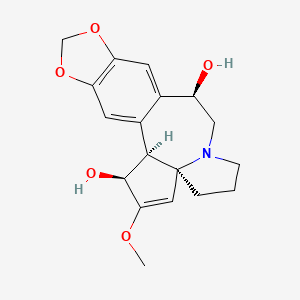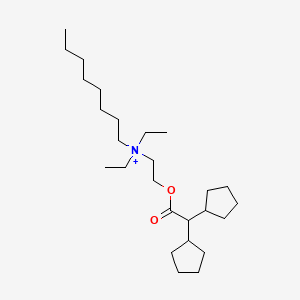
Penoctonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penoctonium is a chemical compound known for its use in various scientific and industrial applicationsThis compound bromide, a derivative of this compound, has been particularly noted for its applications in medicine and chemistry .
Preparation Methods
The preparation of penoctonium involves several synthetic routes and reaction conditions. One common method includes the reaction of diethylaminoethyl chloride with dicyclopentylacetic acid, followed by the addition of octyl bromide. This reaction typically requires a solvent such as ethanol and is conducted under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Penoctonium undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Hydrolysis: The ester bond in this compound bromide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include solvents like ethanol or water, catalysts such as acids or bases, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Penoctonium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, including its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic uses, particularly in the treatment of microbial infections.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of penoctonium involves its interaction with specific molecular targets and pathways. This compound bromide, for example, acts as a ganglionic blocking agent by binding to nicotinic acetylcholine receptors. This binding inhibits the release of neurotransmitters such as adrenaline and noradrenaline, leading to smooth muscle relaxation and vasodilation .
Comparison with Similar Compounds
Penoctonium can be compared with other similar compounds, such as:
Pentolinium: Another ganglionic blocking agent with similar mechanisms of action.
Phenytoin: Although primarily an anticonvulsant, phenytoin shares some structural similarities with this compound.
Hexamethonium: Another nicotinic antagonist used in the treatment of hypertension.
This compound is unique in its specific chemical structure and the particular applications it has in various fields. Its combination of properties makes it a valuable compound for research and industrial use .
Properties
CAS No. |
17088-74-3 |
|---|---|
Molecular Formula |
C26H50NO2+ |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-octylazanium |
InChI |
InChI=1S/C26H50NO2/c1-4-7-8-9-10-15-20-27(5-2,6-3)21-22-29-26(28)25(23-16-11-12-17-23)24-18-13-14-19-24/h23-25H,4-22H2,1-3H3/q+1 |
InChI Key |
JQVBGTKMTRKHML-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2 |
Canonical SMILES |
CCCCCCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2 |
| 17088-74-3 | |
Synonyms |
dicyclopentylacetoxy-beta-diethylaminoethyloctyl ammonium bromide penoctonium Ug 767 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


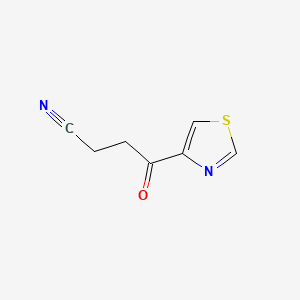
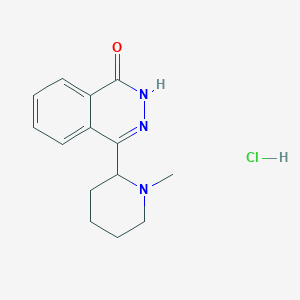
![(2S,3S,4S,5R)-6-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1199016.png)
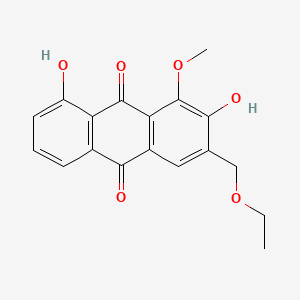
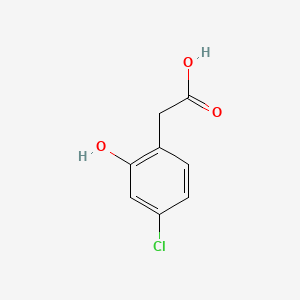
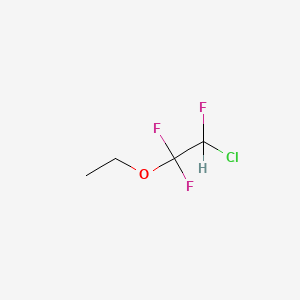
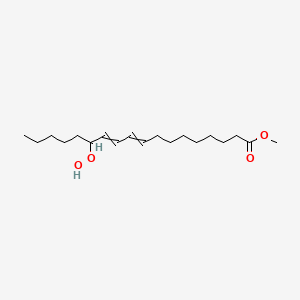
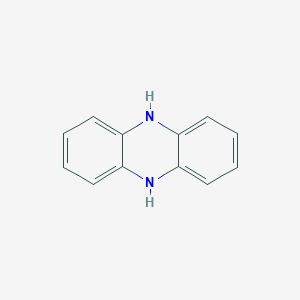
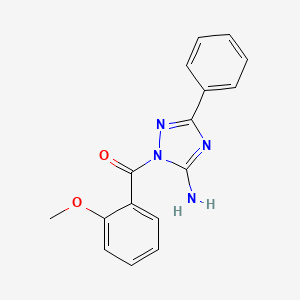
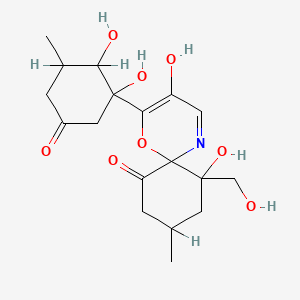
![13,15-Dimethyl-2,12,16,17-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),2,8,10,12,14-hexaene](/img/structure/B1199033.png)

